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Compound of Interest

Compound Name: 3-(2,4-Difluorophenyl)pyrrolidine

CAS No.: 1092108-80-9

Cat. No.: B13593600

Get Quote

A Scaffold for Lead Optimization in Neuropsychiatry and
Oncology
Executive Summary
The 3-arylpyrrolidine motif is a "privileged structure" in medicinal chemistry, serving as the

pharmacophoric core for numerous monoamine transporter inhibitors, sigma receptor ligands,

and kinase inhibitors. The specific substitution pattern of 3-(2,4-difluorophenyl)pyrrolidine
offers a strategic advantage over its non-fluorinated or mono-fluorinated analogs. The 2,4-

difluoro substitution blocks primary metabolic soft spots (CYP450 oxidation) while modulating

the pKa of the pyrrolidine nitrogen via inductive effects, thereby altering blood-brain barrier

(BBB) permeability and target residence time.[1]

This guide provides the definitive chemical informatics, structural analysis, and a validated

synthetic workflow for this high-value scaffold.
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Precision in chemical registration is critical for IP and database management. The following

data corresponds to the free base and its common hydrochloride salt.

Identity Matrix
Parameter Data Notes

IUPAC Name
3-(2,4-

Difluorophenyl)pyrrolidine

Common Name
3-(2,4-

Difluorophenyl)pyrrolidine

Often referred to as the "3-

arylpyrrolidine scaffold"

Molecular Formula C₁₀H₁₁F₂N Free Base

Molecular Weight 183.20 g/mol Free Base

CAS Registry 2366985-31-9 Hydrochloride Salt

SMILES FC1=CC(F)=CC=C1C2CCNC2 Canonical (Free Base)

InChI String

InChI=1S/C10H11F2N/c11-8-

1-2-9(10(12)5-8)7-3-4-13-6-

7/h1-2,5,7,13H,3-4,6H2

Standard

InChI Key
QSBSGFHTQBDWJV-

UHFFFAOYSA-N
Hashed Identifier

Structural & Pharmacophore Analysis
The utility of 3-(2,4-difluorophenyl)pyrrolidine extends beyond simple scaffolding. The

specific arrangement of atoms dictates its biological performance.

The "Fluorine Scan" Effect
Replacing hydrogen with fluorine is a standard optimization tactic, but the 2,4-substitution

pattern is specific:

Metabolic Blockade: The C4 position of the phenyl ring is a primary site for Phase I oxidative

metabolism (hydroxylation).[1] Fluorine at C4 blocks this, significantly extending half-life (

).[1]
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Conformational Bias: The fluorine at C2 introduces steric repulsion with the pyrrolidine ring,

restricting rotation around the C3(pyrrolidine)-C1(phenyl) bond.[1] This pre-organizes the

molecule into a bioactive conformation often preferred by GPCRs (e.g., Dopamine D2/D3).[1]

pKa Modulation: The electron-withdrawing nature of the difluorophenyl group (via the

-bond framework) lowers the pKa of the pyrrolidine nitrogen (typically ~10.5 for unsubstituted
pyrrolidine) to approximately 9.6–9.8.[1] This increases the fraction of non-ionized species at
physiological pH (7.4), enhancing membrane permeability.[1]

Diagram: Structure-Activity Logic
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Figure 1: Pharmacophore dissection showing how specific structural modifications contribute to

the overall ADME profile.[1]

Synthetic Protocol: The Grignard-Reduction Route
While chiral synthesis (using asymmetric catalysis) is preferred for clinical candidates, the most

robust route for generating the scaffold for SAR exploration is the Grignard addition/elimination

sequence.[1] This produces the racemate, which can be resolved via chiral HPLC or

crystallization with tartaric acid.
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Synthetic Workflow Diagram
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Figure 2: Step-wise synthetic pathway from commercially available starting materials to the

hydrochloride salt.[1]

Detailed Experimental Methodology
Step 1: Grignard Addition[2]
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Preparation: In a flame-dried 3-neck flask under Argon, dissolve N-Boc-3-pyrrolidinone (1.0

eq) in anhydrous THF (0.5 M concentration).

Addition: Cool to -78°C. Dropwise add 2,4-difluorophenylmagnesium bromide (1.2 eq, 1.0 M

in THF) over 30 minutes.

Reaction: Stir at -78°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours.

Quench: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x).[1] Wash combined

organics with brine, dry over MgSO₄, and concentrate.[3]

Result: Crude tertiary alcohol (often an oil).[1] Proceed directly to dehydration.[1]

Step 2: Dehydration & Hydrogenation

Dehydration: Dissolve the crude alcohol in DCM. Add Et₃N (3.0 eq) and cool to 0°C. Add

Methanesulfonyl chloride (MsCl, 1.5 eq). Stir 2 hours. (Alternatively, use TFA/DCM reflux if

Boc stability permits, but mesylation/elimination is milder).[1]

Hydrogenation: Dissolve the resulting alkene (endo/exo mixture) in MeOH. Add 10 wt% Pd/C

catalyst (10% loading).

Reduction: Stir under H₂ balloon (1 atm) for 12-16 hours. Filter through Celite to remove Pd.

[1] Concentrate to yield N-Boc-3-(2,4-difluorophenyl)pyrrolidine.

Step 3: Deprotection (Salt Formation)[1]

Dissolve the N-Boc intermediate in 1,4-dioxane.

Add 4M HCl in dioxane (5.0 eq) at 0°C.

Stir at RT for 4 hours. A white precipitate should form.[1]

Isolation: Dilute with Et₂O, filter the solid, and wash with Et₂O.

Yield: Expect >85% yield of the hydrochloride salt.[4]
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To ensure the integrity of the synthesized compound, the following analytical signatures must

be verified.

Technique Expected Signature Diagnostic Value

¹H NMR (DMSO-d₆) 9.4-9.6 (br s, 2H, NH₂⁺) Confirms salt formation.

¹H NMR (Aromatic) 7.4-7.6 (m, 1H), 7.1-7.3 (m,

2H)

Characteristic 2,4-difluoro

substitution pattern (multiplets

due to F-H coupling).[1]

¹H NMR (Aliphatic) 3.4-3.6 (m, 1H, benzylic CH)
Confirms reduction of the

double bond (C3 proton).[1]

¹⁹F NMR
Two distinct signals approx

-110 to -120 ppm

Confirms presence of two non-

equivalent fluorine atoms.

LC-MS [M+H]⁺ = 184.1
Mass validation (Free base

MW + 1).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13593600?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

